4-((2s)-2-Methylbutyl)benzoic acid
Description
4-((2S)-2-Methylbutyl)benzoic acid (CAS: 62614-48-6) is a benzoic acid derivative with a chiral 2-methylbutyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₈H₂₀O₂, and it has a molar mass of 268.35 g/mol . The stereochemistry of the 2-methylbutyl group (S-configuration) may influence its biological activity and physicochemical properties, such as solubility and intermolecular interactions. This compound is structurally characterized by a hydrophobic branched alkyl chain, making it a candidate for applications in surfactants, liquid crystals, or bioactive molecules.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-[(2S)-2-methylbutyl]benzoic acid |
InChI |
InChI=1S/C12H16O2/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
OOJNHQQNTIEJDO-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Alkoxy/Ester Substituents
4-(Decyloxy)benzoic Acid 4-[(2S)-2-Methylbutyl]phenyl Ester (CAS: 69777-63-5)
- Molecular Formula : C₂₈H₄₀O₃
- Molar Mass : 424.62 g/mol
- Key Features: This ester derivative replaces the carboxylic acid group with a decyloxy chain, significantly increasing lipophilicity. It has low solubility (1.3E-6 g/L at 25°C) and a density of 0.991 g/cm³ . The extended alkyl chain enhances its utility in liquid crystal formulations or non-polar solvents.
p-(2-Methylbutyl)phenyl (S)-4-(Dodecyloxy)benzoate
- Molecular Formula : C₃₀H₄₄O₃ (CAS: 83846-95-1)
- Molar Mass : 452.68 g/mol
- Key Features: As a non-ionic surfactant, this compound combines a dodecyloxy chain with the 2-methylbutyl group, improving amphiphilic properties. The longer alkoxy chain enhances its applicability in emulsion stabilization and detergent formulations .
Structural Trends
- Chain Length Impact : Increasing alkoxy chain length (e.g., decyl vs. dodecyl) correlates with higher molecular weight, reduced solubility, and enhanced surfactant behavior.
- Functional Groups : Ester derivatives exhibit greater hydrolytic stability compared to amides but less than carboxylic acids.
Analogs with Amide and Acyl Substituents
4-(2-Methylbenzoylamino)-2-methylbenzoic Acid (CAS: 317374-08-6)
- Molecular Formula: C₁₇H₁₇NO₃
- Molar Mass : 283.32 g/mol
- This compound is an intermediate in synthesizing pharmaceuticals like tolvaptan .
2-(4-Methylbenzoyl)benzoic Acid (CAS: 85-55-2)
- Molecular Formula : C₁₅H₁₂O₃
- Molar Mass : 240.25 g/mol
- Key Features : The ortho-substituted methylbenzoyl group creates steric hindrance, reducing reactivity compared to para-substituted analogs. It is used in organic synthesis and as a biochemical reagent .
(±)-Nordihydroguaiaretic Acid (NDGA; CAS: 500-38-9)
- Molecular Formula : C₁₈H₂₂O₄
- Molar Mass : 302.37 g/mol
- Key Features : A natural lignan with antioxidant and anti-inflammatory properties. Unlike 4-((2S)-2-methylbutyl)benzoic acid, NDGA has two catechol groups, enabling radical scavenging .
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives
- Key Features: These amide/ester derivatives were designed as selective butyrylcholinesterase (BChE) inhibitors. Modifications at the benzoic acid core (e.g., methylbutyl vs. dihydroisoquinoline groups) influence enzyme affinity and selectivity .
Physicochemical and Functional Comparison
Table 1: Key Properties of 4-((2S)-2-Methylbutyl)benzoic Acid and Analogs
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Solubility | Key Application |
|---|---|---|---|---|---|
| 4-((2S)-2-Methylbutyl)benzoic acid | 62614-48-6 | C₁₈H₂₀O₂ | 268.35 | Not reported | Surfactants, LC research |
| 4-(Decyloxy)benzoic acid ester [10] | 69777-63-5 | C₂₈H₄₀O₃ | 424.62 | 1.3E-6 g/L | Liquid crystals |
| NDGA [4] | 500-38-9 | C₁₈H₂₂O₄ | 302.37 | Low in water | Antioxidant therapies |
| 4-(2-Methylbenzoylamino) analog [11] | 317374-08-6 | C₁₇H₁₇NO₃ | 283.32 | Moderate | Pharmaceutical intermediate |
Functional Implications of Structural Differences
- Hydrophobicity : Longer alkyl/alkoxy chains (e.g., decyl, dodecyl) increase lipophilicity, favoring membrane permeability and surfactant applications.
- Stereochemistry : The S-configuration in 4-((2S)-2-Methylbutyl)benzoic acid may enhance chiral recognition in biological systems compared to racemic analogs.
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